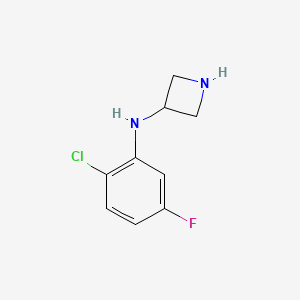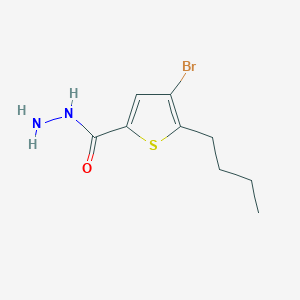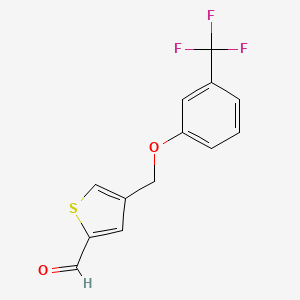![molecular formula C10H9BrFNO2 B12073838 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12073838.png)
6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzo[b][1,4]oxazines This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on the benzo[b][1,4]oxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by fluorination and cyclization to form the oxazine ring. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substituents like bromine and fluorine can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are employed for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[b][1,4]oxazines.
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, ethyl, and fluorine substituents can influence its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-4-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine substituent.
4-Ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine substituent.
6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the ethyl substituent.
Uniqueness
The unique combination of bromine, ethyl, and fluorine substituents in 6-Bromo-4-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H9BrFNO2 |
|---|---|
Molekulargewicht |
274.09 g/mol |
IUPAC-Name |
6-bromo-4-ethyl-8-fluoro-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9BrFNO2/c1-2-13-8-4-6(11)3-7(12)10(8)15-5-9(13)14/h3-4H,2,5H2,1H3 |
InChI-Schlüssel |
MSZMJEBDAZTJGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)COC2=C1C=C(C=C2F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


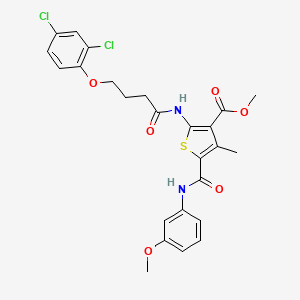


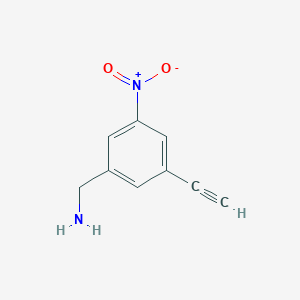
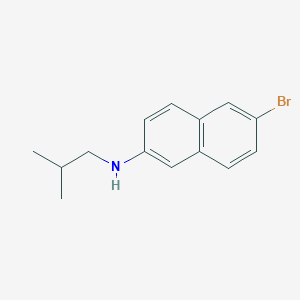

![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)



